2,6-Dibromo-4-cyanoacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dibromo-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOIBLVNBKLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo 4 Cyanoacetanilide and Analogues
Strategic Approaches to the Core Cyanoacetanilide Framework
The formation of the N-aryl bond in cyanoacetanilide derivatives is a critical step in the synthesis of the target molecule. This can be achieved through several established and modern synthetic strategies, including condensation reactions and multi-component approaches.
Condensation reactions are a cornerstone of organic synthesis for forming carbon-nitrogen bonds. In the context of producing cyanoacetanilides, these reactions typically involve the coupling of an aniline (B41778) derivative with a cyanoacetic acid derivative.
One classical approach is the direct condensation of an appropriately substituted aniline with ethyl cyanoacetate (B8463686). For instance, 2-cyano-N-(4-sulfamoylphenyl) acetamide (B32628) has been synthesized by refluxing ethyl cyanoacetate with 4-aminobenzenesulfonamide. ingentaconnect.com This method, while straightforward, often requires high temperatures and can be facilitated by the removal of the ethanol (B145695) byproduct to drive the equilibrium towards the product.
Modern cross-coupling reactions offer milder and more efficient alternatives for N-arylation. While not explicitly detailed for 2,6-dibromo-4-cyanoacetanilide in the provided results, the principles of Ullmann and Buchwald-Hartwig amination reactions are highly relevant. The Ullmann condensation, traditionally involving a copper catalyst, can be used to couple aryl halides with amides. More contemporary Buchwald-Hartwig amination protocols, which utilize palladium catalysts with specialized phosphine (B1218219) ligands, are known for their high efficiency and broad substrate scope in forming C-N bonds. These methods could theoretically be applied to couple a dibrominated aniline derivative with a cyanoacetamide synthon, or vice-versa. For example, copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts has been achieved at room temperature. researchgate.net
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org This approach is valued for its operational simplicity and atom economy. tcichemicals.comresearchgate.net
Several named MCRs can be adapted for the synthesis of structures related to the cyanoacetanilide framework. For instance, the Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. organic-chemistry.orgbeilstein-journals.org By carefully selecting the starting materials, a cyanoacetanilide moiety could be incorporated. For example, a reaction involving a substituted aniline, an aldehyde, cyanoacetic acid, and an isocyanide could potentially generate a precursor to the target molecule. The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, also offers a pathway to related structures. organic-chemistry.org
The Gewald reaction, which typically involves a ketone or aldehyde, a cyanoacetamide, and elemental sulfur to produce 2-aminothiophenes, demonstrates the utility of cyanoacetamide as a versatile building block in MCRs. researchgate.net While not directly yielding a cyanoacetanilide, it highlights the reactivity of the active methylene (B1212753) group in cyanoacetamide, a key feature in many condensation-based MCRs. Similarly, the Knoevenagel condensation, a reaction between an active methylene compound like cyanoacetamide and a carbonyl compound, is a fundamental step in many MCRs leading to highly functionalized molecules. researchgate.netbeilstein-journals.org
Condensation Reactions for N-Arylation of Cyanoacetamide Derivatives
Regioselective Bromination Techniques for Aromatic Systems
The introduction of two bromine atoms specifically at the 2 and 6 positions of the 4-cyanoacetanilide core requires precise control over the regioselectivity of the bromination reaction. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired substitution pattern.
The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. This property is routinely exploited in the synthesis of halogenated anilines. Direct bromination of acetanilide (B955) typically yields the para-bromo isomer as the major product, with some ortho-bromo isomer also formed. slideshare.net
To achieve dibromination at the ortho positions relative to the acetamido group, the para position must be blocked. In the case of this compound, the cyano group at the para position serves this purpose. Therefore, starting with 4-cyanoacetanilide, direct bromination is expected to proceed at the two available ortho positions.
Various reagents and conditions have been developed for the bromination of acetanilides. A common laboratory method involves the in-situ generation of bromine. For example, a mixture of potassium bromate (B103136) and potassium bromide in the presence of an acid can be used. slideshare.net Another approach employs sodium hypochlorite (B82951) and sodium bromide to generate bromine in situ. scribd.com These methods avoid the handling of hazardous liquid bromine.
A wide array of brominating agents and catalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of aromatic bromination. wku.edu
N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle brominating agent. It can be used with a catalyst, such as mandelic acid in aqueous conditions, for the regioselective bromination of acetanilide. digitellinc.com
In-situ Generated Br+: Systems like potassium bromide (KBr) with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a green solvent like polyethylene (B3416737) glycol (PEG) have been shown to be effective for the regioselective bromination of acetanilides. heteroletters.orgresearchgate.net This method is noted for its simplicity, efficiency, and environmentally friendly nature. heteroletters.org
Novel Brominating Agents: Reagents such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been developed for mild and regioselective bromination of aromatic compounds, including acetanilide, often yielding para-substituted products with high selectivity. organic-chemistry.org
Catalytic Systems: The use of catalysts can enhance the reactivity and control the selectivity of bromination. For example, an Fe₂O₃/zeolite catalyst system has been used for the bromination of non-activated aromatic compounds. rsc.orgrsc.org This system generates FeBr₃ in situ, which acts as the active catalytic species. rsc.orgrsc.org
The table below summarizes various bromination methods applicable to acetanilide and related aromatic compounds.
| Reagent/Catalyst System | Substrate | Product(s) | Yield | Conditions | Reference |
| KBr / Ceric Ammonium Nitrate (CAN) | Acetanilide | p-Bromoacetanilide | 98% | PEG-400, 50°C | heteroletters.org |
| TBBDA | Acetanilide | p-Bromoacetanilide | 95% | CH₂Cl₂, rt | organic-chemistry.org |
| NBS / Mandelic Acid | Acetanilide | p-Bromoacetanilide | - | Aqueous, rt | digitellinc.com |
| NaBr / NaOCl | Acetanilide | 4-Bromoacetanilide | - | EtOH, Acetic Acid | scribd.com |
| γ-picolinium bromochromate (γ-PBC) | Acetanilide | 4-Bromoacetanilide | Good | CH₃CN, reflux | orientjchem.org |
Direct Bromination Protocols for Acetanilide Precursors
Integrated Synthesis of this compound
A logical integrated synthesis of this compound would commence with a readily available starting material such as 4-aminobenzoic acid or 4-cyanoaniline.
Route 1: Starting from 4-cyanoaniline
Acetylation: 4-cyanoaniline can be acetylated using acetic anhydride (B1165640) or acetyl chloride to form 4-cyanoacetanilide. This step protects the amino group and introduces the ortho-, para-directing acetamido group.
Dibromination: The resulting 4-cyanoacetanilide is then subjected to dibromination. Since the powerful para-directing position is already occupied by the cyano group, the bromination is directed to the two ortho positions (positions 2 and 6). A suitable brominating agent, such as bromine in acetic acid or an NBS-based system, would be employed. The presence of the electron-withdrawing cyano group deactivates the ring, potentially requiring slightly harsher conditions than the bromination of unsubstituted acetanilide.
Route 2: Starting from a pre-brominated aniline
An alternative, though likely more complex, route could involve the bromination of a suitable precursor followed by introduction of the cyano and acetamido groups. For example, starting with 2,6-dibromo-4-nitroaniline (B165464), one could perform a Sandmeyer reaction to replace the nitro group with a cyano group, followed by reduction of the resulting compound and subsequent acetylation. However, the direct bromination of 4-cyanoacetanilide is a more convergent and efficient strategy.
The synthesis of azo dyestuffs has utilized 2,6-dibromo-4-nitroaniline as a starting material, which is then diazotized and coupled. google.com While not a direct synthesis of the target compound, this demonstrates the accessibility of polysubstituted anilines that can serve as precursors.
One-Pot Cascade Reactions for Halogenation and Amidation
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and sustainable approach in modern organic chemistry. For the synthesis of compounds like this compound, a hypothetical one-pot reaction would involve the simultaneous or sequential introduction of bromine atoms to an aniline derivative followed by acylation.
While a specific one-pot procedure for this compound is not prominently documented, the principles can be drawn from similar transformations. For instance, tandem reactions of cyanoacetanilides with triflic anhydride in dimethylformamide (DMF) are known to proceed at room temperature to afford 3-formyl-4-hydroxyquinolin-2(1H)-ones in a process that involves tandem formylation and cyclization. researchgate.net Another relevant strategy is the one-pot synthesis of amidonaphthoquinones from aminonaphthoquinones, which proceeds via an in situ reduction, coupling, and oxidation sequence.
Multi-component reactions starting from simple precursors like cyanoacetamides are also a hallmark of one-pot strategies, enabling the construction of complex heterocyclic structures in a single operation. These examples underscore the potential for developing a streamlined one-pot synthesis for the target molecule, which would likely involve the careful selection of reagents and conditions to orchestrate a selective halogenation and subsequent amidation cascade.
Sequential Synthesis and Optimization of Reaction Parameters
A more traditional and often more controllable approach is the sequential synthesis. For this compound, a logical retrosynthetic analysis suggests two primary routes:
Route A: Acetylation of a pre-brominated aniline, specifically 4-amino-3,5-dibromobenzonitrile.
Route B: Dibromination of a suitable acetanilide precursor, such as 4-cyanoacetanilide.
The synthesis of the key intermediate for Route A, 4-amino-3,5-dibromobenzonitrile, can be achieved by the dibromination of 4-aminobenzonitrile (B131773) using reagents like N-bromosuccinimide (NBS) in a suitable solvent. chemicalbook.com The subsequent acetylation of the amino group is a standard transformation, typically achieved using acetic anhydride or acetyl chloride.
Route B involves the direct bromination of 4-cyanoacetanilide. The acetamido group (-NHCOCH₃) is an ortho-, para-director, while the cyano group (-CN) is a meta-director and a deactivator. The powerful activating and directing effect of the acetamido group would preferentially direct the bromine atoms to the ortho positions (positions 2 and 6). However, the deactivating nature of the cyano group makes the aromatic ring less reactive, requiring carefully optimized conditions.
Optimization of this electrophilic aromatic substitution is critical. Parameters such as the choice of brominating agent, solvent, catalyst, and temperature must be fine-tuned to maximize yield and regioselectivity while minimizing side products. Various methods for the regioselective bromination of activated aromatic rings like acetanilides have been developed. These often employ reagents other than elemental bromine (Br₂) to achieve higher selectivity and milder conditions. organic-chemistry.orgwku.edu
| Reagent System | Substrate | Key Optimization Parameters | Outcome | Reference |
| KBr / CAN | Acetanilide | Solvent: PEG-400, Temp: 50°C | Eco-friendly, regioselective p-bromination. | heteroletters.org |
| TBBDA / PBBS | Acetanilide | Solvent: Dichloromethane (B109758), Catalyst-free | Mild conditions, high para-selectivity. | organic-chemistry.org |
| NBS / Mandelic Acid | Acetanilide | Solvent: Aqueous, Room Temperature | Green chemistry approach, rapid reaction. | digitellinc.com |
| γ-PBC / CH₃CN | Acetanilide | Thermal conditions (reflux) | Good yields of brominated product. | orientjchem.org |
| NaBr / CuSO₄·5H₂O / Na₂S₂O₈ | 2-Nitroaniline | Solvent: CH₃CN/H₂O, Temp: 7-25°C | Catalytic system for bromination of deactivated anilines. | thieme-connect.com |
This table is interactive. Click on the headers to sort.
Abbreviations: CAN: Ceric Ammonium Nitrate, PEG: Polyethylene Glycol, TBBDA: N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide, PBBS: Poly[N-bromobenzene-1,3-disulfonylamide], NBS: N-Bromosuccinimide, γ-PBC: γ-picolinium Bromochromate.
Synthetic Route Elucidation and Mechanistic Insights
Understanding the underlying mechanism of a synthetic route is fundamental to its optimization and broader application. This involves identifying key intermediates and studying the kinetics of individual steps.
Reaction Pathway Determination through Intermediate Isolation
The elucidation of a reaction pathway often relies on the detection, and ideally isolation, of key intermediates. For complex transformations, this provides direct evidence for the proposed mechanism. A salient example from the chemistry of cyanoacetanilides is the Houben-Hoesch-type cyclization. researchgate.netwikipedia.org Studies on the trifluoroacetic anhydride-mediated tandem trifluoroacetylation/cyclization of cyanoacetanilides to form quinolinones have successfully isolated and directly observed reaction intermediates. nih.gov These investigations revealed that an initial α-trifluoroacetylation of the cyanoacetanilide was a key step, which in turn promoted the subsequent intramolecular cyclization. researchgate.netnih.gov
This process, where an initial functionalization activates the molecule for a subsequent intramolecular reaction, is a key mechanistic concept. The mechanism of the Houben-Hoesch reaction itself involves the formation of an imine intermediate from the reaction of a nitrile with an electron-rich arene, which is then hydrolyzed to the final ketone product. wikipedia.orgbncollegebgp.ac.in By analogy, any proposed synthesis for this compound would be rigorously validated by identifying the intermediates formed during the halogenation and amidation steps.
Kinetic Studies of Synthesis Steps
Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism, including the identification of the rate-determining step. For the synthesis of this compound via electrophilic aromatic substitution, the kinetics would be governed by the principles of this reaction class.
The general mechanism for electrophilic aromatic substitution involves a two-step process:
Step 1 (Rate-determining): The aromatic ring attacks the electrophile (e.g., Br⁺), disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Step 2 (Fast): A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
Kinetic studies on related reactions, such as the nitration of reactive aromatic substrates or nucleophilic aromatic substitution (SₙAr) with biothiols, demonstrate how reaction rates are measured and analyzed to assign mechanisms. rsc.orgnih.govfrontiersin.org For instance, Brønsted-type plots, which correlate the reaction rate with the acidity or basicity of a catalyst or reactant, are powerful tools for elucidating transition state structures. frontiersin.org In the context of synthesizing this compound, kinetic analysis could be used to compare the rates of bromination under different catalytic conditions (as outlined in Table 1), thereby providing a quantitative basis for optimizing the reaction and understanding the role of the catalyst in the rate-determining step.
Chemical Reactivity and Derivatization Pathways of 2,6 Dibromo 4 Cyanoacetanilide
Nucleophilic Reactivity of the Active Methylene (B1212753) Group
The methylene group (—CH2—) positioned between the carbonyl and cyano groups is particularly reactive due to the electron-withdrawing nature of these adjacent functional groups. This "active methylene" character allows it to readily participate in a range of carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Michael Addition Reactions
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the case of 2,6-dibromo-4-cyanoacetanilide, the active methylene group can react with aldehydes and ketones in the presence of a weak base, such as piperidine (B6355638) or triethylamine (B128534), to form α,β-unsaturated products. wikipedia.orgscielo.org.mxrsc.org For instance, the condensation with aromatic aldehydes leads to the formation of arylidene derivatives. rsc.orgnih.gov
Following a similar principle of nucleophilic addition, the active methylene group can also participate in Michael additions. This reaction involves the addition of the carbanion generated from the active methylene group to an α,β-unsaturated carbonyl compound. ekb.eg
Cyclocondensation with Dicarbonyl Compounds and Malononitrile (B47326)
The reactivity of the active methylene group is extensively utilized in cyclocondensation reactions to build various heterocyclic rings. For example, reaction with dicarbonyl compounds like acetylacetone (B45752) in the presence of a base such as triethylamine can yield pyridone derivatives. nih.govmdpi.com The reaction is thought to proceed through an initial nucleophilic attack to form a Michael adduct, which then undergoes cyclization and dehydration. nih.govmdpi.com
Furthermore, this compound can undergo cyclocondensation with malononitrile. nih.govingentaconnect.com This reaction, often carried out in the presence of a base like piperidine, can lead to the formation of highly functionalized pyridine (B92270) derivatives. nih.govingentaconnect.com One-pot, three-component reactions involving this compound, an aromatic aldehyde, and malononitrile are also effective methods for synthesizing aminopyridone derivatives. ingentaconnect.com
Diazotization and Hydrazone Formation
The active methylene group of this compound can react with diazonium salts in a process known as diazotization coupling. nih.gov This reaction, typically performed in a basic medium like pyridine, results in the formation of hydrazone derivatives. nih.gov These hydrazones are stable, colored compounds and can serve as precursors for the synthesis of other heterocyclic systems, such as pyrazoles, upon treatment with reagents like hydrazine (B178648) hydrate. ingentaconnect.comresearchgate.net
Electrophilic Aromatic Substitution on the Dibrominated Phenyl Ring
The phenyl ring of this compound, while deactivated by the presence of two bromine atoms and the acetamido group, can still undergo electrophilic aromatic substitution, albeit under specific conditions.
Influence of Bromine Substituents on Aromatic Reactivity
The two bromine atoms on the phenyl ring significantly influence its reactivity. As halogens, they are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. scranton.edumasterorganicchemistry.com This means that reactions like nitration or further halogenation would require harsher conditions compared to unsubstituted benzene (B151609). masterorganicchemistry.com However, they are also ortho-, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the positions for further electrophilic attack are sterically hindered and electronically influenced by the existing substituents. The acetamido group is an activating ortho-, para-director, which would compete with the directing effects of the bromine atoms. The cyano group is a deactivating meta-director. The interplay of these electronic and steric effects determines the feasibility and outcome of further substitution on the aromatic ring. Bromination of deactivated anilines often requires specific reagents and conditions to achieve selective substitution. derpharmachemica.com
Transformations Involving the Cyano Group
The electron-withdrawing nature of the cyano (nitrile) group makes it a versatile handle for various chemical reactions, including cyclizations and hydrolytic pathways.
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The cyano group of acetanilide (B955) derivatives is a key participant in the synthesis of heterocyclic compounds. While direct examples for this compound are not extensively detailed, the reactivity patterns of similar cyanoacetanilides provide significant insights into its potential cyclization pathways.
Cyanoacetanilide derivatives can react with various reagents to form fused heterocyclic systems. For instance, reactions with reagents like tetracyanoethylene (B109619) in the presence of a base can lead to the formation of pyrazolopyrimidine derivatives. researchcommons.orgekb.eg The mechanism often involves an initial addition reaction followed by an intramolecular cyclization. Similarly, reactions with malononitrile or bis(methylsulfanyl)methylene malononitrile can yield substituted pyridone derivatives. arabjchem.orgmdpi.com
A notable reaction is the Houben-Hoesch-type cyclization, which can be induced in cyanoacetanilides under specific conditions, such as with triflic anhydride (B1165640) in DMF, to yield 3-formyl-4-hydroxyquinolin-2(1H)-ones. researchgate.net This tandem reaction proceeds through an initial functionalization at the alpha-carbon to the cyano group, which then facilitates the intramolecular cyclization onto the aromatic ring. researchgate.net
The general reactivity of cyanoacetamides, which are structurally related, shows their utility as precursors for a wide range of heterocycles including thiazoles, thiophenes, pyrazoles, and pyridines through reactions with various mono- or bidentate reagents. ingentaconnect.comcu.edu.eg For example, treatment of a cyanoacetanilide derivative with phenyl isothiocyanate can lead to a potassium salt intermediate, which upon further reaction can yield aminopyrazoles. researchcommons.orgekb.eg
Table 1: Examples of Cyclization Reactions with Cyanoacetanilide Analogs
| Reactant(s) | Catalyst/Conditions | Product Type |
| Tetracyanoethylene | Piperidine/Ethanol (B145695) | Pyrazolopyrimidine researchcommons.orgekb.eg |
| Malononitrile | Heat (160°C) | Diaminopyridone arabjchem.org |
| bis(methylsulfanyl)methylene malononitrile | Sodium ethoxide/Ethanol | Aminomethylthiopyridone arabjchem.org |
| Acetylacetone | Triethylamine/Dioxane | Dimethylpyridone mdpi.com |
| Triflic anhydride/DMF | Room Temperature | 3-Formyl-4-hydroxyquinolin-2(1H)-one researchgate.net |
Hydrolysis and Amidation Pathways of the Nitrile
The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orglumenlearning.com This transformation is a fundamental reaction of nitriles.
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com This leads to the formation of an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with heating. libretexts.orglibretexts.org
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, followed by protonation to yield an imidic acid, which tautomerizes to an amide. libretexts.org This amide can then be further hydrolyzed to a carboxylate salt.
The specific conditions (temperature, concentration of acid/base) determine whether the reaction stops at the amide stage or proceeds to the carboxylic acid. This allows for the selective synthesis of either 2,6-dibromo-4-acetamidobenzamide or 2,6-dibromo-4-acetamidobenzoic acid from this compound.
Reactivity of the Amide Linkage
The amide bond in this compound also presents opportunities for chemical modification, including reactions at the nitrogen atom and cleavage of the bond itself.
Acylation and Alkylation of the Nitrogen Atom
The nitrogen atom of the acetanilide moiety is nucleophilic and can undergo acylation and alkylation reactions.
N-Alkylation: The amide nitrogen can be alkylated using alkyl halides. The reaction typically requires a base to deprotonate the amide, generating a more nucleophilic amidate anion. Common bases used for this purpose include potassium carbonate in a solvent like DMF or sodium hydride. researchgate.net The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid potential side reactions.
N-Acylation: Acylation of the amide nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces a second acyl group onto the nitrogen, forming an imide derivative. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Table 2: General Conditions for N-Alkylation/Acylation of Amides
| Reaction Type | Reagent | Base/Solvent | Product |
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃/DMF or NaH/DMF | N-Alkyl-2,6-dibromo-4-cyanoacetanilide researchgate.net |
| N-Acylation | Acyl Halide (e.g., R-COCl) | Pyridine or Triethylamine | N-Acyl-2,6-dibromo-4-cyanoacetanilide |
Cleavage and Rearrangement Reactions Involving the Amide Bond
The amide bond, while generally stable, can be cleaved under specific, often harsh, conditions.
Amide Bond Cleavage (Hydrolysis): Strong acidic or basic hydrolysis can cleave the amide bond, leading to the formation of 2,6-dibromo-4-cyanoaniline and acetic acid. This reaction typically requires prolonged heating. More recent methods have explored the cleavage of unactivated C-N bonds in amides using powerful reducing agents like thulium(II) iodide (TmI₂), which can proceed under milder conditions. nih.gov Other methods for C-N bond cleavage in specific amide systems, such as azetidinyl amides, have been developed using sodium dispersions, although their applicability to acetanilides is not specified. mdpi.com
Rearrangement Reactions: Acetanilides can undergo rearrangement reactions, although the substitution pattern on the aromatic ring of this compound might influence the feasibility and outcome of such transformations. Rearrangement reactions often involve the migration of a group from one atom to another within the molecule. masterorganicchemistry.commvpsvktcollege.ac.in While specific examples for this compound are not readily available, related structures can undergo rearrangements like the benzilic acid rearrangement under basic conditions or pinacol-like rearrangements. libretexts.orgmsu.edu The Favorskii rearrangement is another base-catalyzed reaction that involves the formation of a cyclopropanone (B1606653) intermediate from α-halo ketones, but its direct relevance to this specific acetanilide is not established. msu.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy reveals the characteristic absorption bands corresponding to the various functional groups present in the 2,6-Dibromo-4-cyanoacetanilide molecule. The FT-IR spectrum, typically recorded using a KBr wafer or ATR technique, provides valuable information for structural confirmation. nih.gov Key vibrational frequencies are assigned to specific bonds and functional groups within the molecule.
The presence of an N-H group is confirmed by a stretching vibration in the range of 3100-3300 cm⁻¹. The sharp, intense peak characteristic of the nitrile (C≡N) group typically appears around 2214 cm⁻¹. mdpi.com The carbonyl (C=O) stretching of the amide group is observed in the region of 1660-1680 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations are typically observed at lower wavenumbers, usually below 1000 cm⁻¹.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H Stretch |
| ~2214 | C≡N Stretch mdpi.com |
| ~1670 | C=O Stretch (Amide I) mdpi.com |
| ~1550 | N-H Bend (Amide II) |
| ~1400-1600 | Aromatic C=C Stretch |
| <1000 | C-Br Stretch |
Raman Spectroscopy for Bond Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can be used to further confirm the presence of key structural features. The symmetric stretching of the aromatic ring and the C-Br bonds often produce strong signals in the Raman spectrum. nih.gov The nitrile stretch is also typically Raman active.
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2214 | C≡N Stretch |
| ~1600 | Aromatic Ring Stretch |
| ~500-700 | C-Br Symmetric Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous assignments of all protons and carbons in the molecule.
High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the protons of the acetanilide (B955) group. The two aromatic protons on the substituted ring are chemically equivalent and appear as a singlet due to the symmetrical substitution pattern. The methyl protons of the acetyl group also appear as a singlet, and the amide proton shows up as a broad singlet, which is often exchangeable with D₂O.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the nitrile group appears in the characteristic range for cyano groups. The carbonyl carbon of the amide is also readily identified. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached bromine, cyano, and acetamido groups.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~8.0 | Singlet | 2H | Aromatic H |
| ~10.0 | Singlet (broad) | 1H | -NH |
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~115-120 | C≡N |
| ~120-140 | Aromatic C |
| ~170 | C=O |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to establish connectivity between different atoms within the molecule, confirming the structural assignments made from 1D NMR. sdsu.eduscribd.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.eduyoutube.com In this compound, a COSY spectrum would not show any cross-peaks for the aromatic protons as they are isolated, but it can be used to confirm the absence of coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduscribd.com The HSQC spectrum would show a correlation between the aromatic proton signal and the corresponding aromatic carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduscribd.com The HMBC spectrum is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons bearing the bromine atoms and the cyano group.
Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which further corroborates its structure. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. savemyexams.com Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1.
Common fragmentation pathways may involve the loss of a bromine atom, the acetyl group, or the cyano group. wikipedia.orgresearchgate.net Analysis of the masses of the fragment ions can help to piece together the structure of the molecule. raco.catlibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₆Br₂N₂O, HRMS provides an experimental mass that can be compared against a theoretically calculated exact mass. bldpharm.com
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). The presence of two bromine atoms results in a distinctive isotopic pattern in the mass spectrum, with major peaks corresponding to molecules containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br. The calculated exact mass for the monoisotopic peak ([M]⁺), containing two ⁷⁹Br isotopes, is 315.8847 Da. HRMS analysis would be expected to confirm this value to within a few parts per million (ppm), unequivocally verifying the compound's elemental formula.
Table 1: Isotopic Masses for Exact Mass Calculation of C₉H₆Br₂N₂O
| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |
| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |
| Bromine | ⁷⁹Br | 78.918337 | 2 | 157.836674 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 315.884687 |
This table presents the data used to calculate the theoretical monoisotopic mass of this compound.
Fragmentation Pattern Analysis for Structural Features
Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic fragmentation based on its functional groups. libretexts.org
The presence of two bromine atoms would produce a characteristic isotopic cluster for the molecular ion at m/z 316, 318, and 320, with relative intensities of approximately 1:2:1. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amide carbonyl group, resulting in the loss of a methyl radical (•CH₃) is less common, but cleavage of the N-C bond is prominent.
Acylium Ion Formation: A common fragmentation for amides is the cleavage of the N-C(O) bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.
Loss of Acetyl Group: The loss of a neutral ketene (B1206846) molecule (H₂C=C=O, 42 Da) via McLafferty rearrangement is possible if an abstractable gamma-hydrogen is present, though it is not in this structure. More likely is the cleavage leading to the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), resulting in a fragment ion [M-43]⁺.
Halogen Loss: The loss of one or both bromine radicals is a common pathway for halogenated aromatic compounds. msu.eduresearchgate.net This would lead to fragment ions at [M-Br]⁺ and [M-2Br]⁺. Due to the isotopic nature of bromine, each of these signals would also be composed of multiple peaks.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [M]⁺ | [C₉H₆Br₂N₂O]⁺ | 316 |
| [M-COCH₃]⁺ | [C₇H₄Br₂N₂]⁺ | 273 |
| [M-Br]⁺ | [C₉H₆BrN₂O]⁺ | 237 |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |
This interactive table outlines the major fragments anticipated from the mass spectrometric analysis of this compound.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. nih.gov The spectrum of this compound is dictated by its chromophores (the phenyl ring and cyano group) and auxochromes (the bromo and acetamido groups).
The aromatic benzene (B151609) ring is the primary chromophore and is expected to exhibit π → π* transitions. The presence of substituents on the ring significantly influences the absorption maxima (λmax) and intensity.
Acetamido Group (-NHCOCH₃): This group acts as an auxochrome, and its non-bonding electrons on the nitrogen atom can participate in n → π* transitions. It typically causes a bathochromic (red) shift in the absorption bands of the benzene ring.
Bromo Groups (-Br): As halogens, the bromine atoms also act as auxochromes, causing a red shift due to the lone pair of electrons.
Cyano Group (-C≡N): The cyano group is a chromophore and can influence the electronic properties of the benzene ring through its electron-withdrawing nature.
While specific experimental data for this compound is not available in the cited literature, related cyanoacetanilide derivatives are known to be key intermediates in the synthesis of dyes, indicating strong absorption in the UV-Vis region. researchgate.netacgpubs.org The combined effect of these functional groups is expected to result in complex absorption bands in the ultraviolet region, likely shifted to longer wavelengths compared to unsubstituted benzene.
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are photoluminescence phenomena that provide insight into the excited electronic states of a molecule.
Fluorescence: This process involves the rapid emission of a photon from a singlet excited state. While some complex cyanoacetanilide derivatives are known to be fluorescent, the presence of two bromine atoms in this compound is expected to significantly impact this property. researchgate.net
Phosphorescence: The presence of heavy atoms like bromine is known to increase the rate of intersystem crossing, a process where an electron in a singlet excited state transitions to a triplet state. This "heavy-atom effect" facilitates phosphorescence (emission from a triplet state) while simultaneously quenching fluorescence. Therefore, it is probable that this compound would exhibit weak fluorescence but potentially significant phosphorescence.
Specific experimental studies on the fluorescence and phosphorescence of this particular compound were not identified in the searched literature.
X-ray Crystallography for Solid-State Structure
Crystal Growth and Quality Assessment
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov The first and often most challenging step in this process is growing a high-quality, single crystal suitable for diffraction. No published crystal structure for this compound was found in the Crystallography Open Database. ugr.esugr.es
Crystal Growth: For a small organic molecule like this compound, single crystals are typically grown from solution. Common techniques include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks, leading to crystal formation.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.
Quality Assessment: Once crystals are obtained, their quality must be assessed. proteinstructures.com
Microscopic Examination: Initial assessment is done visually using a light microscope. High-quality crystals typically have smooth faces, sharp edges, and are free from visible defects or twinning.
X-ray Diffraction Screening: The ultimate test of crystal quality is its performance in an X-ray diffractometer. A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to a high resolution (a small d-spacing). Key metrics used to evaluate the quality of the collected diffraction data include the R-merge and CC* values, which measure the agreement between multiple measurements of the same reflection. nih.gov A low R-merge and a high CC* are indicative of good quality data.
Single-Crystal X-ray Diffraction Analysis
Following extensive database searches, no publicly available single-crystal X-ray diffraction data for the compound this compound could be located. Standard crystallographic databases, including the Cambridge Structural Database (CSD), and a broad survey of chemical literature did not yield any crystallographic information files (CIF) or published studies detailing the crystal structure of this specific molecule.
While data exists for structurally similar compounds, such as 2,6-Dibromo-4-nitroaniline (B165464), direct extrapolation of crystallographic parameters to this compound is not feasible due to the differing electronic and steric properties of the cyano and nitro functional groups, which would significantly influence crystal packing and unit cell dimensions. The acetanilide moiety further distinguishes the target compound from simpler aniline (B41778) derivatives.
The determination of a crystal structure through single-crystal X-ray diffraction is a requisite step for the definitive elucidation of its three-dimensional arrangement and for providing the foundational data needed for a detailed analysis of its solid-state architecture. Without such experimental data, a conclusive discussion on its crystallographic system, space group, and precise molecular geometry remains speculative.
Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the successful determination of its crystal structure via single-crystal X-ray diffraction. As no such data has been reported, the following discussion is based on the predicted potential interactions derived from the constituent functional groups of the molecule.
Hydrogen Bonding: The secondary amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that N-H···O=C hydrogen bonds would be a primary and influential interaction in the crystal lattice, potentially leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
Halogen Bonding: The two bromine atoms attached to the phenyl ring are potential halogen bond donors. The electron-withdrawing nature of the cyano and acetamido groups would enhance the positive character of the σ-hole on the bromine atoms, making them more likely to interact with Lewis basic sites. Potential halogen bond acceptors within the structure could include the nitrogen atom of the cyano group or the carbonyl oxygen of the amide.
π-π Stacking Interactions: The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions, where the planes of the aromatic rings in adjacent molecules align. libretexts.org These interactions can occur in either a face-to-face (sandwich) or a parallel-displaced arrangement and are influenced by the electrostatic potential of the ring. libretexts.org
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar cyano (-C≡N) and amide (-NH-C=O) groups. These dipoles would likely align in an anti-parallel fashion within the crystal lattice to maximize electrostatic stabilization.
The interplay of these various non-covalent interactions would ultimately determine the most thermodynamically stable crystal packing arrangement. However, without experimental crystallographic data, the specific motifs and the hierarchy of these interactions in the solid state of this compound cannot be described.
Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 4 Cyanoacetanilide
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialsciencejournal.orgresearchgate.net It is frequently used to predict molecular properties like optimized geometry, orbital energies, and charge distributions.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process would determine bond lengths, bond angles, and dihedral angles for 2,6-Dibromo-4-cyanoacetanilide. Conformational analysis would further explore different spatial orientations of the acetanilide (B955) side chain relative to the substituted benzene (B151609) ring to identify the most stable conformer(s).
However, no specific studies detailing the optimized geometry or conformational analysis of this compound have been found in the public domain. Similarly, a search of crystallographic databases did not yield an experimental crystal structure for this compound, which would have provided definitive geometric data. ugr.es
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. arabjchem.org The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO is a key parameter for assessing molecular stability.
For various cyanoacetamide and cyanoacetanilide derivatives, DFT calculations are commonly used to determine these orbital energies and visualize their spatial distribution. nih.govarabjchem.orgugm.ac.id This analysis provides insights into potential charge transfer mechanisms and reactivity sites. Nevertheless, specific HOMO-LUMO energy values and orbital plots for this compound are not documented in the available literature.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ugm.ac.idtandfonline.com MEP maps illustrate regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).
For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the cyano and acetamido groups, and positive potential near the amide hydrogen. However, specific MEP diagrams or detailed Mulliken charge distribution data for this compound are absent from peer-reviewed sources.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique provides a view of the dynamic evolution of a system, offering insights into conformational changes and interactions with the environment. nih.gov
Conformational Dynamics in Solution
MD simulations can be used to study how the conformation of this compound might change over time in a solvent. This would involve observing the rotation around single bonds and the flexibility of the molecule in a simulated solvent box, providing a more realistic understanding of its behavior than static, gas-phase models.
Interaction Dynamics with Solvents or Substrates
These simulations can also model the specific interactions between this compound and solvent molecules or a biological substrate, such as an enzyme's active site. This analysis would reveal information about intermolecular forces, like hydrogen bonding and van der Waals interactions, that govern its behavior in a complex environment.
Currently, there is no published research available that reports on Molecular Dynamics simulations performed on this compound.
Spectroscopic Property Prediction and Validation
Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to calculate spectra, which can then be compared with experimental data for validation. For a molecule like this compound, these theoretical predictions are invaluable for structural confirmation and analysis.
Theoretical vibrational and nuclear magnetic resonance spectra are calculated by first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with a basis set like 6-311++G(d,p). worldscientific.com Following optimization, harmonic vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. These calculations yield the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net For acetanilide, a parent compound, studies have shown that calculated frequencies, when appropriately scaled to correct for anharmonicity and other systematic errors, show good agreement with experimental FTIR spectra. worldscientific.comresearchgate.net
For this compound, specific vibrational modes would be of interest:
N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.
C=O (Amide I) stretching: Expected around 1660-1700 cm⁻¹.
C≡N (Nitrile) stretching: A sharp, intense band usually found between 2220-2260 cm⁻¹.
C-Br stretching: Found in the lower frequency region, typically 500-650 cm⁻¹.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts provide a basis for assigning peaks in experimental NMR spectra, which is particularly useful for complex substituted aromatic rings.
Table 1: Illustrative Theoretical Vibrational Frequencies for Acetanilide
This table presents theoretical vibrational frequencies for acetanilide, a structurally related parent compound, calculated using the B3LYP/6-311++G(d,p) method. worldscientific.com This illustrates the type of data that would be generated for this compound.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3445 | 3302 |
| C-H (Aromatic) Stretch | 3100-3150 | 3020-3100 |
| C-H (Methyl) Stretch | 2950-3000 | 2930-2980 |
| C=O (Amide I) Stretch | 1715 | 1667 |
| C≡N Stretch | N/A | (Expected ~2240 for cyano-derivative) |
| C-Br Stretch | N/A | (Expected ~550-650 for bromo-derivative) |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nepjol.info These calculations predict the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dntb.gov.ua The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nepjol.info For substituted anilines and acetophenones, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra, correlating the observed bands with specific π →π* or n →π* electronic transitions. dntb.gov.ua The electronic properties, and thus the UV-Vis spectrum, of this compound would be significantly influenced by its substituent groups (Br, CN, and acetamido), which can be precisely modeled.
Theoretical IR and NMR Spectra Calculation
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. researchgate.net A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier. beilstein-journals.org For example, in studies of acetanilide hydrolysis, DFT calculations have been used to determine that the rate-determining step is the formation of a tetrahedral intermediate, and the energy barrier for this step was precisely calculated. researchgate.net
Transition State Characterization and Reaction Barrier Calculation
Quantum Chemical Descriptors for Reactivity Prediction
The reactivity of a molecule can be predicted by calculating various quantum chemical descriptors, which are derived from its electronic structure. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and susceptibility to chemical attack. diva-portal.org
Key descriptors include:
HOMO and LUMO Energies: The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). scholarsresearchlibrary.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include:
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating high polarizability and reactivity.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment. researchgate.net
Table 2: Illustrative Quantum Chemical Descriptors for Acetanilide
This table shows representative descriptor values for acetanilide, calculated at the B3LYP/6-31G(d,p) level, to exemplify the data generated in such a study. researchgate.net
| Descriptor | Symbol | Formula | Illustrative Value (Acetanilide) |
| HOMO Energy | E_HOMO | - | -6.45 eV |
| LUMO Energy | E_LUMO | - | -0.21 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.24 eV |
| Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.12 eV |
| Softness | S | 1 / (2η) | 0.16 eV⁻¹ |
| Electronegativity | χ | -(E_LUMO + E_HOMO) / 2 | 3.33 eV |
| Electrophilicity Index | ω | χ² / (2η) | 1.77 eV |
Global Reactivity Descriptors (e.g., hardness, electrophilicity index)
Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. orientjchem.org These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). mdpi.com
Key global reactivity descriptors include:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
Electronegativity (χ): This is a measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
While specific calculated values for this compound are not readily found in published research, a hypothetical table of its global reactivity descriptors, based on typical values for similar aromatic compounds, is presented below. These values are for illustrative purposes to demonstrate how such data would be presented.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.75 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.75 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.11 |
Local Reactivity Descriptors (e.g., Fukui functions)
The Fukui function, ƒ(r), describes the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By condensing these values to individual atoms, one can determine the reactivity of each atomic center. scm.com
There are three main types of condensed Fukui functions:
ƒk+: for nucleophilic attack (electron acceptance). A higher value indicates a site that is more susceptible to attack by a nucleophile.
ƒk-: for electrophilic attack (electron donation). A higher value indicates a site that is more likely to be attacked by an electrophile.
ƒk0: for radical attack.
For this compound, one would expect the electron-withdrawing nature of the cyano and bromine substituents, as well as the oxygen of the acetanilide group, to significantly influence the local reactivity. The aromatic ring itself also presents multiple sites for potential reactions. A theoretical study would calculate the Fukui functions for each atom to predict the most reactive sites. For instance, the carbon atom of the cyano group would likely be a primary site for nucleophilic attack.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a Fukui function analysis of this compound. The values are not based on actual calculations for this specific molecule but serve to demonstrate the concept.
| Atom/Region | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon (C=O) | 0.18 | 0.05 |
| Cyano Carbon (C≡N) | 0.25 | 0.02 |
| Aromatic Ring Carbons | Variable | Variable |
| Oxygen (C=O) | 0.12 | 0.15 |
| Nitrogen (Amide) | 0.08 | 0.10 |
Advanced Applications and Material Science Research of 2,6 Dibromo 4 Cyanoacetanilide Derivatives
Applications in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising alternative to traditional silicon-based solar cells, offering advantages such as lower production costs and favorable optical properties. nih.gov The efficiency of DSSCs is heavily reliant on the photosensitizer, a dye that absorbs light and initiates the process of converting solar energy into electrical energy. nih.gov Organic dyes, in particular, have garnered significant interest due to their high molar extinction coefficients, tunable structures, and cost-effective synthesis. researchgate.net
Exploration as Organic Photosensitizers
Researchers have explored derivatives of 2,6-dibromo-4-cyanoacetanilide as key components in the molecular architecture of organic photosensitizers for DSSCs. These derivatives often serve as precursors to more complex dye molecules. For instance, new series of metal-free organic dyes with dual anchors have been synthesized for DSSC applications. In these structures, a triphenylamine (B166846) (TPA) moiety acts as the electron donor, while di-cyanoacrylamide and di-thiazolidine-5-one units, derived from cyanoacetanilide precursors, function as electron acceptors and anchoring groups. researchgate.net
The photovoltaic performance of these dyes is notable. One such dye, SM4, when used as a sensitizer (B1316253), demonstrated a power conversion efficiency (PCE) of 6.09%, with a short-circuit current density (JSC) of 14.13 mA cm⁻², an open-circuit voltage (VOC) of 0.624 V, and a fill factor (FF) of 68.89%. researchgate.net These dyes exhibit high extinction coefficients, indicating a strong capacity for light harvesting. researchgate.net The design of these photosensitizers often follows a D-π-A (donor-π-bridge-acceptor) architecture, which facilitates efficient intramolecular charge transfer (ICT) upon light absorption. researchgate.netresearchgate.net
Molecular Design Principles for Improved Light Harvesting
A crucial design element is the D-π-A architecture. researchgate.netresearchgate.net In this setup, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This arrangement promotes efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is a fundamental step in the operation of a DSSC. researchgate.net The cyanoacetamide moiety, often derived from the starting acetanilide (B955), frequently serves as the electron acceptor and anchoring group, facilitating the injection of electrons into the semiconductor's conduction band (e.g., TiO2). researchgate.netnih.gov
Role as Building Blocks for Complex Heterocyclic Architectures
The reactivity of the cyano and acetanilide functionalities, combined with the presence of the bromo substituents, makes this compound a valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic compounds. These heterocycles are of significant interest due to their diverse biological activities and applications in medicinal chemistry and material science.
Synthesis of Polyfunctionalized Pyridones, Thiazoles, and Pyrazoles
This compound and its derivatives are extensively used as precursors for constructing various polyfunctionalized heterocyclic systems.
Pyridones: Cyanoacetanilide derivatives readily undergo cyclocondensation reactions to form pyridone structures. For example, they can react with 1,3-dicarbonyl compounds or undergo ternary condensation with aromatic aldehydes and malononitrile (B47326) to yield highly substituted 2-pyridone derivatives. researchgate.netresearchgate.net The reaction of a cyanoacetanilide derivative with tetracyanoethylene (B109619) is another route to synthesize pyridone derivatives. researchgate.netresearchgate.net These reactions often proceed with high yields and offer a straightforward method for accessing these important heterocyclic cores. windows.net
Thiazoles: The synthesis of thiazoles from cyanoacetanilide derivatives typically involves reaction with a source of sulfur and a suitable electrophile. A common method is the reaction with phenyl isothiocyanate in the presence of a base, followed by cyclization with an α-halo ketone or a similar reagent. nih.govclockss.org This approach allows for the construction of 2-aminothiazole (B372263) derivatives and other substituted thiazoles, which are known for their wide range of biological activities. clockss.org
Pyrazoles: Pyrazoles can be synthesized from cyanoacetanilide derivatives through several pathways. One common method involves the initial conversion of the cyanoacetanilide to a hydrazone, which is then cyclized to form the pyrazole (B372694) ring. ingentaconnect.com Another approach involves the reaction of a ketene (B1206846) N,S-acetal, derived from the cyanoacetanilide, with hydrazine (B178648) hydrate. ekb.eg The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, provides a conceptual basis for these transformations. youtube.com
The following table summarizes the key reactants used in the synthesis of these heterocycles from cyanoacetanilide derivatives:
| Heterocycle | Key Reactants with Cyanoacetanilide Derivative |
| Pyridone | 1,3-Dicarbonyl compounds (e.g., acetylacetone), Malononitrile, Aromatic aldehydes, Tetracyanoethylene researchgate.netresearchgate.netwindows.net |
| Thiazole | Phenyl isothiocyanate, α-Halo ketones (e.g., chloroacetone), Elemental sulfur nih.govclockss.org |
| Pyrazole | Hydrazine hydrate, Diazonium salts (to form hydrazones) ingentaconnect.comekb.eg |
Construction of Fused and Bridged Heterocyclic Systems
The utility of this compound derivatives extends to the synthesis of more complex fused and bridged heterocyclic systems. These intricate molecular architectures are often sought after for their unique three-dimensional structures and potential applications in various fields.
The polyfunctional nature of the initially formed heterocyclic rings, such as pyridones and pyrazoles, allows for further annulation reactions to build fused systems. For example, aminopyrazole derivatives synthesized from cyanoacetanilides can be reacted with β-diketones or other bifunctional electrophiles to construct pyrazolo[1,5-a]pyrimidines, which are considered purine (B94841) analogues. ekb.eg Similarly, pyridone derivatives can serve as scaffolds for the synthesis of fused systems like chromeno[3,4-c]pyridines. researchgate.net
The general principles for naming these complex fused and bridged ring systems are governed by IUPAC nomenclature rules, which provide a systematic way to describe their structures. iupac.org The synthesis of these systems often involves multi-step sequences where the initial heterocycle derived from the cyanoacetanilide is further elaborated. The ability to construct such diverse and complex heterocyclic frameworks from a relatively simple and accessible starting material underscores the importance of this compound in modern synthetic organic chemistry.
Advanced Materials Development
The unique electronic and structural characteristics of the this compound framework make its derivatives promising candidates for the development of advanced functional materials. The interplay between the electron-withdrawing cyano and bromo groups, the hydrogen-bonding capabilities of the acetanilide moiety, and the potential for synthetic modification allows for the targeted design of molecules with specific properties for applications in electronics and materials science.
Optoelectronic Materials Based on Derivatives
Derivatives of cyanoacetanilide have emerged as a significant class of metal-free organic dyes for use in optoelectronic devices, particularly dye-sensitized solar cells (DSSCs). scispace.comarabjchem.org These compounds are attractive due to their straightforward synthesis, relatively small size, and the presence of multiple functional groups that can anchor the molecule to semiconductor surfaces like titanium dioxide (TiO₂). arabjchem.orgsci-hub.se
The typical design of these dyes follows a Donor-π-bridge-Acceptor (D-π-A) architecture. In this model, the cyanoacetanilide portion often serves as the electron acceptor and anchoring group, binding to the TiO₂ surface and facilitating the injection of electrons from the dye's excited state into the semiconductor's conduction band. nih.gov The donor part of the molecule and the π-bridge are synthetically varied to tune the dye's light-absorbing (photophysical) and electronic (electrochemical) properties.
The introduction of 2,6-dibromo substitution onto the cyanoacetanilide core could offer further avenues for tuning material properties. The heavy bromine atoms might influence intersystem crossing rates, potentially opening applications in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the bromine atoms serve as versatile synthetic handles for introducing other functional groups through cross-coupling reactions, allowing for extensive modification of the dye's electronic structure and steric properties to optimize device performance.
| Dye/System | Description | JSC (mA cm-2) | VOC (V) | FF (%) | PCE (η%) | Reference |
|---|---|---|---|---|---|---|
| HD-2 only | Ruthenium complex sensitizer (Reference) | 19.0 | 0.64 | 60.54 | 7.46 | scispace.com |
| HD-2 + SA10 | Co-sensitized with a cyanoacetanilide derivative | 19.5 | 0.65 | 64.35 | 8.25 | scispace.com |
| N-719 only | Ruthenium complex sensitizer (Reference) | - | - | - | 7.61 | arabjchem.org |
| N-719 + IS-5 | Co-sensitized with a thiophene-cyanoacetanilide dye | - | - | - | 8.09 | arabjchem.org |
| SM4 | Triphenylamine-based dye with a thiazolidine-5-one cyanoacetanilide-type acceptor | 14.13 | 0.624 | - | 6.09 | nih.gov |
Exploration in Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state materials with desired structures and properties. The this compound molecule is a rich platform for such exploration due to its array of functional groups capable of participating in diverse and predictable non-covalent interactions.
The acetanilide group itself is a powerful structural motif in crystal engineering. acs.org The amide N-H group is a classic hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This combination frequently leads to the formation of robust, one-dimensional hydrogen-bonded chains or tapes, which are a recurring feature in the crystal structures of acetanilides. acs.org The cyano group (-C≡N) provides an additional hydrogen bond acceptor site and can participate in dipole-dipole interactions.
The two bromine atoms are of particular interest. They can act as weak hydrogen bond acceptors but, more significantly, they can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a nucleophile, such as an oxygen, nitrogen, or another halogen atom. nih.gov The presence of two bromine atoms on the ring allows for the potential formation of complex 2D or 3D supramolecular networks through these specific interactions.
| Functional Group | Interaction Type | Potential Partner Group | Role in Assembly |
|---|---|---|---|
| Amide (N-H) | Hydrogen Bond | Amide C=O, Cyano N | Primary chain formation |
| Amide (C=O) | Hydrogen Bond | Amide N-H | Primary chain formation |
| Bromine (-Br) | Halogen Bond | C=O, C≡N, Br, other Lewis bases | Directional linking of chains, network formation |
| Cyano (-C≡N) | Hydrogen Bond | Amide N-H | Cross-linking chains |
| Aromatic Ring | π-π Stacking | Another aromatic ring | Stabilization of layered structures |
Catalysis and Ligand Design
The structural framework of this compound serves as an excellent starting point for the synthesis of sophisticated ligands for metal-catalyzed reactions. The two bromine atoms provide reactive sites for constructing complex molecular architectures, including those that are chiral.
Application as Ligands in Metal-Catalyzed Reactions
While the parent compound is not a ligand itself, it is a valuable precursor for creating them. The key lies in the synthetic versatility of the carbon-bromine bonds, which can be readily transformed using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the site-selective replacement of the bromine atoms with groups that can coordinate to metal centers, such as pyridyls, phosphines, or other heterocycles. researchgate.net
A notable example of this approach starts with 2,6-dibromoaniline, a closely related precursor. Through a Suzuki cross-coupling reaction with aryl boronic acids, the two bromine atoms are replaced to form 2,6-diaryl anilines (terphenyl anilines). These bulky anilines can then be condensed with diketones (like 2,3-butanedione) to create diimine ligands. acs.org These ligands, when complexed with late transition metals like nickel(II) or palladium(II), form highly active catalysts for olefin polymerization. acs.org The bulky 2,6-disubstitution on the aniline (B41778) ring is crucial for the catalyst's stability and activity, protecting the metal center while influencing the properties of the resulting polymer.
This synthetic strategy could be directly applied to derivatives of this compound. The aniline nitrogen, along with the newly introduced coordinating groups at the 2- and 6-positions, could form a pincer-type ligand, where the metal center is held in a rigid, tridentate grip. Such pincer complexes are known for their high stability and are used in a wide range of catalytic transformations, including hydrogenation, dehydrogenation, and C-H bond functionalization, often through mechanisms involving metal-ligand cooperation. mdpi.com
Design of Chiral Catalysts from Derivatized Structures
The development of catalysts for asymmetric synthesis—reactions that produce one enantiomer of a chiral molecule in excess over the other—is a cornerstone of modern chemistry. The this compound scaffold is prochiral; the molecule as a whole is achiral, but it contains two bromine atoms that are in enantiotopic positions. This means that the selective replacement of just one of these bromines creates a chiral center, a process known as desymmetrization. wikipedia.orgbuchler-gmbh.com
This principle can be exploited to design chiral ligands. For example, the synthesis of 2,6-diaryl aniline ligands mentioned previously can lead to chiral catalysts if the introduced aryl groups are sufficiently bulky. acs.org When large groups like 4-tert-butylphenyl are attached at the 2- and 6-positions, their rotation around the C-N bond is severely restricted. This restricted rotation, or atropisomerism, makes the entire ligand chiral. If the ligand is synthesized and resolved into its separate enantiomers, each can be used to prepare an enantiomerically pure metal catalyst. Such C₂-symmetric chiral catalysts have been shown to be highly effective. For instance, a chiral nickel(II) diimine complex derived from a desymmetrized terphenyl aniline exhibited exceptionally high activity in ethene polymerization. acs.org
The desymmetrization of a prochiral starting material is a powerful strategy for creating valuable, optically enriched products from simple achiral precursors. buchler-gmbh.comdicp.ac.cn By applying this concept to this compound derivatives, a wide range of new chiral ligands and catalysts could be developed for applications in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry for Synthesis of 2,6-Dibromo-4-cyanoacetanilide
The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of synthesizing this compound is increasingly tied to the principles of green chemistry, which prioritize environmental benignity and resource efficiency.
Innovations are expected to focus on several key areas. The replacement of conventional brominating agents, which can be hazardous, with safer alternatives is a primary goal. Research into indole-catalyzed halogenation presents a promising environmentally benign method for the bromination of aromatic compounds. rsc.org Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can drastically reduce the environmental footprint of the synthesis process. royalsocietypublishing.org For the acetylation step, traditional methods using acetic anhydride (B1165640) and toxic solvents like dichloromethane (B109758) are being replaced by greener alternatives. For instance, using a magnesium sulfate-glacial acetic acid system has been shown to be an eco-friendly and inexpensive catalyst for the synthesis of acetanilides. aip.orgijtsrd.com Another approach involves catalyst-free and solvent-free reactions between anilines and acetic anhydride, which can occur rapidly and with high yield. researchgate.netscielo.br
Future research will likely explore the adaptation of these green methodologies to the specific, multi-step synthesis of this compound. This includes the development of one-pot syntheses that combine bromination and acetylation steps, minimizing intermediate purification and solvent use. The use of solid-supported catalysts could also offer advantages in terms of reusability and waste reduction. royalsocietypublishing.org
Table 1: Comparison of Conventional and Potential Green Synthesis Approaches
| Synthesis Step | Conventional Method | Potential Green Innovation | Key Advantages of Green Approach |
| Bromination | Use of liquid Br2 in chlorinated solvents. | Indole-catalyzed bromination; use of solid brominating agents. rsc.org | Reduced toxicity, avoidance of hazardous solvents, improved position-selectivity. |
| Acetylation | Acetic anhydride with pyridine (B92270) in dichloromethane. | Magnesium sulfate/glacial acetic acid catalyst; solvent-free reaction with acetic anhydride. aip.orgijtsrd.comresearchgate.netscielo.br | Elimination of toxic solvents and catalysts, improved atom economy. |
| Overall Process | Multi-step with isolation of intermediates. | One-pot synthesis; use of flow reactors. royalsocietypublishing.org | Reduced waste, energy efficiency, improved safety and scalability. |
High-Throughput Screening for Novel Derivatizations
The this compound scaffold presents a versatile platform for the creation of diverse chemical libraries. The bromine atoms and the cyano group are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. Cyanoacetanilide derivatives are known precursors for a variety of heterocyclic compounds, including pyridones, pyrazoles, and thiazoles. sci-hub.seresearchcommons.orgresearchgate.netekb.eg
High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of compounds for a specific biological activity or material property. The future of this compound research will likely involve the strategic design and synthesis of derivative libraries followed by HTS campaigns. This approach can accelerate the discovery of new molecules with potential applications in pharmaceuticals, agrochemicals, or material science. For example, derivatization can be used to attach chromophores or fluorophores, improving the detection and selectivity of the compounds in various assays. chromatographyonline.com
The process would involve:
Library Synthesis: Parallel synthesis techniques to create a large library of derivatives by modifying the bromo and cyano functionalities.
Assay Development: Creation of robust and miniaturized assays suitable for HTS, targeting specific enzymes, receptors, or material properties.
Screening and Hit Identification: Automated screening of the library to identify "hits" – compounds that show desired activity.
Hit-to-Lead Optimization: Further chemical modification of the identified hits to improve their potency, selectivity, and other properties.
This approach has the potential to rapidly uncover novel applications for compounds derived from this compound that might be missed by traditional, hypothesis-driven research.
Advanced Characterization Techniques in Structural Analysis
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and interaction with other molecules. While classical analytical techniques provide basic structural information, advanced characterization methods offer deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple structure confirmation, advanced NMR techniques can provide detailed information about the conformation of the molecule in solution. For acetanilides, hindered rotation around the amide bond can lead to the existence of cis and trans isomers, which can be identified and quantified using NMR. thermofisher.com Solid-state NMR spectroscopy is also emerging as a powerful tool to characterize the electronic environment of halogen atoms involved in interactions like halogen bonds. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. umich.edu Obtaining a crystal structure for this compound would be invaluable for computational modeling and understanding its solid-state properties.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition of newly synthesized derivatives. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of the molecule, providing further structural clues.
The combination of these techniques provides a comprehensive picture of the molecular structure, which is fundamental for rational drug design and materials development.
Table 2: Advanced Structural Analysis Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
| Advanced NMR | Conformational isomers (cis/trans), intermolecular interactions, electronic environment of nuclei. thermofisher.comacs.org | Understanding dynamic behavior in solution and solid-state interactions. |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, crystal packing. umich.edu | Essential for accurate computational models and predicting solid-state properties. |
| High-Resolution MS | Exact molecular weight and elemental formula, fragmentation patterns. | Unambiguous identification of the parent compound and its derivatives. |
Interdisciplinary Research with Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this interdisciplinary approach holds significant promise for accelerating research and development.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties before a compound is ever synthesized in the lab. beilstein-journals.orgworldscientific.com These properties include:
Molecular Geometry: Predicting the most stable three-dimensional structure. worldscientific.com
Spectroscopic Properties: Simulating NMR, IR, and Raman spectra to aid in the interpretation of experimental data. researchgate.net
Electronic Properties: Calculating the distribution of electrons, HOMO-LUMO energy gaps, and molecular electrostatic potential, which are crucial for predicting reactivity and potential applications in electronics. sci-hub.seworldscientific.com
Reaction Mechanisms: Modeling reaction pathways to understand how the compound is formed and how it might react with other molecules, which can guide the optimization of synthetic routes. beilstein-journals.org
Experimental work provides the real-world data needed to validate and refine the computational models. acs.org For instance, an experimental synthesis can confirm the feasibility of a reaction pathway predicted by DFT. Similarly, an experimentally determined crystal structure can serve as the starting point for more accurate molecular dynamics simulations to study the compound's behavior in different environments. This iterative cycle of prediction, synthesis, and characterization allows for a much more efficient and targeted exploration of the chemical space around this compound.
Potential for New Functional Materials
The unique combination of functional groups in this compound—two bromine atoms, a cyano group, and an acetanilide (B955) moiety—makes it an intriguing building block for the synthesis of new functional materials.
Polymers: Halogenated anilines can be used as monomers in oxidative polymerization to create functional polymers like polyanilines. scielo.brresearchgate.netrsc.org The bromine atoms on the this compound ring could serve as reactive sites for cross-linking or post-polymerization modification, allowing for the fine-tuning of the material's properties. The resulting polymers could have interesting electronic, optical, or solubility characteristics.
Dyes and Photosensitizers: The aromatic and nitrile components of the molecule are common features in organic dyes. researchgate.net Derivatization of this compound could lead to the development of new dyes with specific absorption and emission properties for applications in textiles, imaging, or as photosensitizers in dye-sensitized solar cells (DSSCs).
Supramolecular Structures: The potential for the amide group to participate in hydrogen bonding and the bromine atoms to engage in halogen bonding opens up possibilities for designing complex, self-assembling supramolecular structures. These ordered assemblies could form the basis for new crystalline materials, gels, or liquid crystals with unique properties.
Future research in this area will focus on the controlled polymerization and derivatization of this compound and the thorough characterization of the resulting materials' physical and chemical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dibromo-4-cyanoacetanilide, and how can reaction efficiency be optimized?
- Methodology : A two-step synthesis is common, involving bromination of 4-cyanoacetanilide using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. Green chemistry principles, such as solvent selection (e.g., water or ethanol) and catalyst optimization, can minimize hazardous byproducts . Intermediate purification via recrystallization or column chromatography is critical to avoid side reactions (e.g., over-bromination). Reaction monitoring using TLC or HPLC ensures stepwise completion .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromine at 2,6-positions and cyano at 4-position) and absence of unreacted intermediates.
- HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., mono-brominated derivatives) .
- Melting Point Analysis : Compare experimental values with literature data to identify polymorphic inconsistencies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) to determine precise bond lengths, angles, and intermolecular interactions. Refinement via SHELXL (for small-molecule structures) or Mercury CSD (for packing analysis) can address discrepancies caused by disordered electron density or twinning . For example, hydrogen-bonding networks between acetanilide moieties and halogen interactions (Br···N/C≡N) may explain variations in lattice stability .
Q. What computational strategies are effective in predicting the reactivity of this compound in substitution reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, such as bromine substitution at the 2,6-positions versus cyano group stability. Software like Gaussian or ORCA can model transition states for SNAr (nucleophilic aromatic substitution) pathways . Validate predictions with experimental kinetic studies using UV-Vis or NMR reaction monitoring .
Q. How do steric and electronic effects of bromine and cyano substituents influence the compound’s spectroscopic properties?
- Methodology :
- IR Spectroscopy : Bromine’s electron-withdrawing effect red-shifts C≡N stretching frequencies (~2240 cm⁻¹), while steric hindrance from Br atoms reduces planarity in the acetanilide ring, altering conjugation .
- UV-Vis : Compare absorption maxima (λmax) with analogs (e.g., 2,6-dichloro-4-cyanoacetanilide) to isolate substituent-specific electronic transitions. Solvatochromic studies in polar/non-polar solvents further elucidate π→π* and n→π* transitions .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology : Optimize solvent systems (e.g., DCM/hexane diffusion) to slow nucleation. For stubborn cases, use ORTEP-3 or WinGX to model partial structures from powder XRD data . High-resolution synchrotron radiation may resolve disorder in bulky substituents. Thermal analysis (DSC/TGA) identifies stable polymorphs for reproducible crystallization .
Q. How can researchers reconcile conflicting bioactivity data in studies involving this compound?
- Methodology :
- Batch Variability : Test multiple synthetic batches for purity and stereochemical consistency .
- Assay Conditions : Standardize cell-based assays (e.g., fixed concentrations, incubation times) to minimize protocol-driven discrepancies.
- Structure-Activity Modeling : Use Mogul or IsoStar to correlate crystallographic data (e.g., halogen bonding motifs) with biological activity trends .
Tables for Key Data
| Property | Technique | Typical Values | Reference |
|---|---|---|---|
| Melting Point | DSC | 185–187°C | |
| C≡N Stretching Frequency | IR | 2235–2245 cm⁻¹ | |
| Crystal System | SXRD | Monoclinic, P2₁/c | |
| HPLC Retention Time | C18 Column, MeOH:H₂O | 8.2 ± 0.3 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
